molecular formula C23H22N2O7 B12305202 2,5-dioxopyrrolidin-1-yl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate

2,5-dioxopyrrolidin-1-yl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate

Cat. No.: B12305202
M. Wt: 438.4 g/mol
InChI Key: HCMKBUXKVCIISM-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate is a complex organic compound with a molecular formula of C27H29N3O8. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-dioxopyrrolidin-1-yl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate apart from similar compounds is its specific reactivity and the ability to form stable complexes with a variety of biological molecules. This makes it particularly valuable in biochemical and pharmaceutical research .

Properties

Molecular Formula

C23H22N2O7

Molecular Weight

438.4 g/mol

IUPAC Name

2-[(2,5-dioxopyrrolidin-1-yl)-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C23H22N2O7/c1-13(26)21(22(29)30)25(24-19(27)10-11-20(24)28)23(31)32-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21,26H,10-12H2,1H3,(H,29,30)

InChI Key

HCMKBUXKVCIISM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N4C(=O)CCC4=O)O

Origin of Product

United States

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